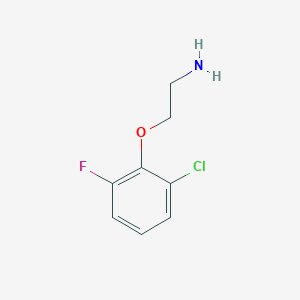

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

Description

BenchChem offers high-quality 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHPWCVDJMTVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427453-22-2 | |

| Record name | 2-(2-chloro-6-fluorophenoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

This technical guide provides an in-depth profiling of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine , a specialized fluorinated building block used in medicinal chemistry.

Physicochemical Profiling, Synthetic Methodology, and Structural Analysis

Executive Summary & Chemical Identity[1]

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a bifunctional pharmacophore scaffold characterized by a primary ethylamine chain ether-linked to a 2,6-disubstituted phenyl ring. This specific substitution pattern (2-Cl, 6-F) is strategically employed in drug design to block metabolic liability at the ortho positions, thereby enhancing the metabolic stability of the parent drug molecule against Cytochrome P450 oxidation.

Core Chemical Data

| Parameter | Value |

| IUPAC Name | 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine |

| Common Identifier | 2-(2-Chloro-6-fluorophenoxy)ethylamine |

| Molecular Formula | C₈H₉ClFNO |

| Molecular Weight (Average) | 189.61 g/mol |

| Monoisotopic Mass | 189.0357 Da |

| CAS Number | Not widely indexed; often cataloged as HCl salt (e.g., related analogs) |

| SMILES | NCCOc1c(F)cccc1Cl |

Structural Visualization

The following diagram illustrates the connectivity and the steric environment created by the ortho-halogen substituents.

Physicochemical Properties (In Silico & Experimental)

Understanding the physicochemical profile is critical for predicting blood-brain barrier (BBB) permeability and oral bioavailability.

Calculated Properties

The presence of both Chlorine and Fluorine increases the lipophilicity compared to the unsubstituted phenoxyethylamine, while the amine provides basicity for salt formation.

| Property | Value | Interpretation |

| cLogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration if pKa allows. |

| pKa (Basic) | ~9.2 – 9.5 | The primary amine is protonated at physiological pH. |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Low TPSA suggests good membrane permeability. |

| H-Bond Donors | 2 | From the -NH₂ group. |

| H-Bond Acceptors | 2 | Ether oxygen and Amine nitrogen. |

| Rotatable Bonds | 3 | High flexibility in the ethyl chain. |

Synthetic Methodology

Causality in Synthesis: Direct alkylation of 2-chloro-6-fluorophenol with 2-chloroethylamine often leads to dimerization or low yields due to the competing nucleophilicity of the product amine. Therefore, a Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide is the industry standard for high-purity synthesis. This method protects the nitrogen during the alkylation step.

Reaction Pathway Diagram

Detailed Experimental Protocol

Step 1: O-Alkylation (Formation of Protected Intermediate)

-

Setup: Charge a 250 mL round-bottom flask with 2-chloro-6-fluorophenol (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 15 minutes at room temperature to form the phenoxide anion. Note: The 2,6-disubstitution increases acidity, facilitating deprotonation.

-

Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to RT, pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1]

Step 2: Deprotection (Amine Release)

-

Solvolysis: Suspend the intermediate in Ethanol . Add Hydrazine Hydrate (3.0 eq).

-

Reflux: Heat to reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

-

Isolation: Cool and filter off the phthalhydrazide byproduct.

-

Purification: Concentrate the filtrate. Dissolve the residue in DCM, wash with 1N NaOH (to remove any residual phenol), then brine. Dry over Na₂SO₄.

-

Salt Formation: To store, treat the ethereal solution of the free base with HCl in dioxane to precipitate the Hydrochloride salt .

Analytical Characterization (Self-Validating Data)

To ensure the identity of the synthesized compound, the following spectral features must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (δ 6.9 – 7.4 ppm):

-

Expect a multiplet corresponding to 3 protons. The 2,6-substitution pattern creates a distinct splitting pattern (typically a doublet of doublets or multiplet for the H-4 proton, and multiplets for H-3/H-5).

-

-

Ether Methylene (-O-CH₂-):

-

Triplet at δ ~4.1 ppm . Deshielded by the oxygen and the aromatic ring.

-

-

Amine Methylene (-CH₂-N):

-

Triplet at δ ~2.9 ppm .

-

-

Amine Protons (-NH₂):

-

Broad singlet, chemical shift varies with concentration and solvent (typically δ 1.5–2.0 ppm in CDCl₃; δ 8.0+ ppm if HCl salt in DMSO).

-

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]⁺ = 190.04 .

-

Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl). This is a definitive confirmation of the chloro-substitution.

Applications in Drug Discovery

This molecule serves as a versatile "linker-fragment" in several therapeutic areas:

-

Kinase Inhibitors: Used to link the ATP-binding hinge region to solvent-exposed solubilizing groups. The 2,6-halogens restrict rotation around the ether bond, potentially locking the active conformation.

-

GPCR Ligands: Acts as a bioisostere for other phenoxyethylamines in serotonin (5-HT) and adrenergic receptor antagonists.

-

PROTAC Linkers: The amine handle allows for attachment to E3 ligase ligands, while the halogenated ring modulates the physicochemical properties of the linker chain.

References

-

PubChem Compound Summary. 2-Chloroethylamine (Related Substructure Data). National Center for Biotechnology Information. Available at: [Link]

Sources

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine CAS number and IUPAC identifiers

An In-depth Technical Guide to 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, a substituted phenoxy-ethylamine derivative with potential applications in medicinal chemistry and drug discovery. As a molecule of interest for building complex pharmaceutical intermediates, understanding its chemical identity, synthesis, and analytical characterization is paramount for researchers. This document details its physicochemical properties, proposes a logical and field-proven synthetic strategy, discusses its potential role in drug development based on its structural motifs, outlines a robust analytical control method, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound.

Chemical Identity and Physicochemical Profile

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a halogenated aromatic ether with a primary amine functional group. The presence of chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in synthetic chemistry. The compound is typically handled in its hydrochloride salt form to improve stability and solubility in aqueous media.

IUPAC and CAS Identification:

-

Systematic IUPAC Name: 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

-

CAS Number (Hydrochloride Salt): 2401846-02-2

-

Molecular Formula (Free Base): C₈H₉ClFNO[1]

-

Molecular Formula (Hydrochloride Salt): C₈H₁₀Cl₂FNO

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Weight | 189.61 g/mol | 226.08 g/mol | [1] |

| Appearance | Data not available | Data not available | |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available |

Note: Experimental physicochemical data for this specific compound is not widely published. Values should be determined empirically.

Rationale and Strategy for Synthesis

The synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is not extensively documented in readily available literature, a common scenario for specialized research chemicals. However, a robust and logical synthetic route can be designed based on established chemical principles, specifically the Williamson ether synthesis.

Expertise & Rationale: The chosen strategy involves the nucleophilic substitution of a suitable haloalkane by a phenoxide. To prevent the primary amine from interfering with the reaction or acting as a competing nucleophile, it must be protected. Acetamide is an excellent choice for a protecting group as it is stable under the basic conditions of the ether synthesis and can be readily removed via acid or base hydrolysis.

Proposed Synthetic Workflow:

-

Step 1: Formation of the Phenoxide. 2-Chloro-6-fluorophenol is deprotonated using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. The choice of a strong base ensures complete conversion to the more nucleophilic phenoxide ion.

-

Step 2: Williamson Ether Synthesis. The resulting phenoxide is reacted with an N-protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide. This is an Sₙ2 reaction where the phenoxide displaces the chloride ion.

-

Step 3: Deprotection of the Amine. The intermediate, N-[2-(2-Chloro-6-fluorophenoxy)ethyl]acetamide, is hydrolyzed. This is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid (HCl), which cleaves the amide bond to yield the desired primary amine as its hydrochloride salt. This method is efficient and simultaneously produces the stable salt form.

Caption: Proposed synthetic workflow for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine HCl.

Applications and Significance in Medicinal Chemistry

While specific biological activities of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine are not widely reported, its structural components are prevalent in many pharmaceutically active compounds. Its value lies in its utility as a scaffold or intermediate in the synthesis of more complex molecules.

-

Phenoxy-ethylamine Scaffold: This core structure is a well-known pharmacophore present in a wide range of drugs, particularly those targeting the central nervous system (CNS) and cardiovascular system. The ether linkage provides metabolic stability, while the ethylamine chain allows for interaction with various receptors and transporters.

-

Role of Halogenation: The incorporation of chlorine and fluorine atoms is a common strategy in modern drug design.[2]

-

Fluorine: Often enhances metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins by participating in hydrogen bonding or other non-covalent interactions.

-

Chlorine: Increases lipophilicity, which can improve membrane permeability and oral bioavailability. It can fill hydrophobic pockets in target proteins, enhancing binding.[2]

-

The combination of these features makes this molecule a valuable starting point for generating libraries of compounds for screening against various biological targets. For instance, related structures containing the 2-chloro-6-fluorophenyl moiety have been investigated as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[3]

Caption: Structure-function relationships of the core molecule in drug design.

Analytical Control Strategy

Ensuring the purity and identity of a chemical intermediate is critical. A standard and reliable method for analyzing 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Expertise & Rationale: This compound possesses a UV-active aromatic ring, making UV detection highly suitable. Its moderate polarity makes it an ideal candidate for separation on a C18 stationary phase. An acidic mobile phase is used to ensure the primary amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the silica support.

Detailed HPLC Protocol:

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength detector (VWD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm and 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to be considered a self-validating system for quality control.

Caption: General workflow for the HPLC analysis of the target compound.

Laboratory Safety and Handling Protocols

Proper handling of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is essential to ensure laboratory safety. Based on data for the compound and its structural analogs, it should be treated as a hazardous chemical.

-

Hazard Identification: Classified as a skin and eye irritant.[1] May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat must be worn.

-

-

Handling:

-

First Aid Measures:

-

If on Skin: Rinse skin with plenty of water. If irritation occurs, seek medical attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[5]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine represents a valuable, albeit specialized, building block for drug discovery and development. Its synthesis can be achieved through established organic chemistry reactions, and its purity can be rigorously controlled using standard analytical techniques like HPLC. The presence of a halogenated phenoxy-ethylamine scaffold provides a strong rationale for its use in creating novel compounds with potentially enhanced pharmacological properties. Adherence to strict safety protocols is mandatory when handling this irritant compound. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this molecule into their research endeavors.

References

-

S. K. Ghorai, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1). (n.d.). Retrieved from [Link]

-

Matrix Fine Chemicals. 2-CHLOROETHAN-1-AMINE | CAS 870-24-6. (n.d.). Retrieved from [Link]

-

Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. Retrieved from [Link]

-

Krakowiak, K. E., & Bradshaw, J. S. (1991). 4-BENZYL-10,19-DIETHYL-4,10,19-TRIAZA-1,7,13,16-TETRAOXACYCLOHENEICOSANE (TRIAZA-21-CROWN-7). Organic Syntheses, 70, 129. Retrieved from [Link]

- Google Patents. High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.).

-

Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. Ethanamine, 2-chloro-N,N-diethyl-. (n.d.). Retrieved from [Link]

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(2-chloro-6-fluorophenyl)ethanamine | CAS 149488-93-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Solubility Profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical principles for establishing the solubility profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, a compound of interest in pharmaceutical development. We will explore the molecular characteristics that govern its solubility, present a robust experimental framework for its determination using the gold-standard shake-flask method coupled with HPLC analysis, and provide an illustrative solubility profile in a range of common organic solvents. This document is intended to serve as a practical and authoritative resource for scientists engaged in preformulation and process development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the transition of a promising molecule from a laboratory curiosity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. An API must be dissolved to be absorbed and exert its pharmacological effect. Poor solubility can lead to low and erratic bioavailability, hinder the development of stable and effective dosage forms, and ultimately cause the failure of an otherwise potent drug candidate.[1][2]

The subject of this guide, 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, possesses structural motifs common in modern pharmaceuticals: a halogenated aromatic ring, an ether linkage, and a primary amine. Understanding how this combination of functional groups interacts with various solvents is paramount for predicting its behavior in biological systems and for designing robust manufacturing and formulation processes. This guide provides the theoretical grounding and practical, field-proven protocols to comprehensively characterize its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on empirical testing, a thorough analysis of the molecular structure provides invaluable insight into its likely solubility characteristics. The principle of "like dissolves like" serves as our primary guidepost.[3][4]

-

Molecular Structure Analysis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine:

-

Polar Groups: The primary amine (-NH₂) is a key polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

-

Ether Linkage: The phenoxy-ether group (-O-) introduces polarity and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

-

Aromatic Ring & Halogenation: The 2-chloro-6-fluorophenyl group is predominantly non-polar and lipophilic. The chlorine and fluorine substituents increase the molecular weight and lipophilicity, which will favor solubility in less polar or non-polar solvents (e.g., Toluene, Dichloromethane).

-

Acido-Basic Nature: The primary amine is basic and will react with acidic solvents or buffers to form a protonated ammonium salt. This salt form is ionic and typically exhibits significantly higher solubility in polar solvents, particularly water.[5]

-

Hansen Solubility Parameters (HSP) as a Predictive Tool

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[6] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.

Every solvent and solute can be assigned these three parameters. The principle is that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible.[7][8] While determining the precise HSP for a novel compound requires experimental work, predictive software can provide excellent estimates to guide initial solvent selection, saving significant time and resources.

Caption: Logical workflow for predictive solvent screening.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, the definitive solubility profile must be determined empirically. The equilibrium or thermodynamic solubility is the most crucial value, representing the true saturation point of the solute in a solvent at a specific temperature.[2][9] The shake-flask method is the universally recognized gold standard for this measurement due to its reliability and direct approach to achieving equilibrium.[1][10][11][12]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol ensures a self-validating system by confirming that a true equilibrium has been reached and that solid material remains, guaranteeing saturation.

Materials & Equipment:

-

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine (pure solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine to a series of vials. The key is to add enough material so that undissolved solid is clearly visible at the end of the experiment.

-

Causality Insight: Adding a visible excess ensures that the solvent becomes saturated and remains in equilibrium with the solid phase. Without this excess, you would only be measuring dissolution, not true solubility.[10]

-

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient duration.

-

Causality Insight: A 24-hour period is standard, but for some compounds, equilibrium may be reached faster or slower.[1][12] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) for a new compound. If the concentration does not change between the later time points, equilibrium has been achieved.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality Insight: Filtration is critical to remove all undissolved microscopic particles. Failure to do so will lead to artificially high and erroneous solubility values, as these particles could dissolve upon subsequent dilution.[13]

-

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve. Record the dilution factor accurately.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in the following section.

Caption: Experimental workflow for the Shake-Flask method.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

An accurate analytical method is required to determine the concentration of the dissolved API.[3][14] HPLC with UV detection is a standard and reliable choice.

-

Standard Preparation: Prepare a stock solution of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards through serial dilution.[3][15]

-

Method Development: Develop a simple isocratic or gradient reversed-phase HPLC method capable of separating the API from any potential impurities. A C18 column is a common starting point. The mobile phase could be a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve must have a correlation coefficient (R²) of >0.995 for the assay to be considered valid.

-

Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment.

-

Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the final solubility value in units such as mg/mL or mol/L.

Illustrative Solubility Profile

The following table presents a plausible, illustrative solubility profile for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine based on the theoretical principles discussed. Note: This data is representative and should be confirmed by experimentation as outlined above.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL at 25°C) | Rationale |

| Polar Protic | Methanol | 5.1 | > 200 (Highly Soluble) | Strong hydrogen bonding interactions with the amine and ether groups. |

| Ethanol | 4.3 | > 150 (Highly Soluble) | Similar to methanol, excellent hydrogen bonding capabilities. | |

| Isopropanol (IPA) | 3.9 | ~ 80 (Soluble) | Increased alkyl character slightly reduces polarity and solubility compared to methanol/ethanol. | |

| Polar Aprotic | DMSO | 7.2 | > 200 (Highly Soluble) | Strong polar interactions and hydrogen bond accepting ability. |

| Acetonitrile | 5.8 | ~ 50 (Soluble) | Polar but a weaker hydrogen bond acceptor than DMSO, leading to moderate solubility. | |

| Acetone | 5.1 | ~ 60 (Soluble) | Good polarity, can accept hydrogen bonds. | |

| Less Polar | Dichloromethane | 3.1 | ~ 30 (Sparingly Soluble) | Can interact with the chlorinated ring, but limited H-bonding ability reduces overall solubility. |

| Non-Polar | Toluene | 2.4 | < 5 (Slightly Soluble) | Dominated by dispersion forces, favorable for the aromatic ring but poor for polar amine/ether groups. |

| Heptane | 0.1 | < 0.1 (Practically Insoluble) | Highly non-polar, unable to overcome the solute's crystal lattice energy due to lack of favorable interactions. |

Conclusion

The solubility profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a foundational dataset that dictates its entire development trajectory. A theoretical analysis of its structure correctly predicts a high affinity for polar solvents, driven by the hydrogen bonding capacity of its primary amine and ether functionalities. This guide provides a robust, step-by-step framework for the empirical determination of its thermodynamic solubility using the shake-flask method coupled with HPLC quantification. By integrating predictive theory with rigorous experimental practice, researchers can confidently generate the high-quality solubility data required for informed decision-making in formulation development, process chemistry, and biopharmaceutical assessment.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Wikipedia contributors. (2024). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Suarez-Sharp, S., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]

-

Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kyu, H. Y., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11046-11098. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Svanbäck, S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

JoVE. (2020). Solubility. Journal of Visualized Experiments. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]

-

Goger, N. G., & O’Guz, E. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Chem.wisc.edu. (n.d.). Solubility. [Link]

-

Wikipedia contributors. (2024). Solubility. In Wikipedia, The Free Encyclopedia. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

-

El-Kour, A., et al. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Al-Abri, S. A., & Kent, S. S. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. [Link]

-

Solubilityofthings.com. (n.d.). Chloroethylamine. [Link]

-

PubChem. (n.d.). 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride. [Link]

-

LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. sciforum.net [sciforum.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Video: Solubility - Concept [jove.com]

- 5. oit.edu [oit.edu]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. improvedpharma.com [improvedpharma.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Derivatives for Drug Discovery Professionals

The 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine scaffold represents a core structural motif of significant interest in modern drug discovery. Its unique combination of a halogenated, electron-deficient aromatic ring linked via a flexible ether bridge to a basic ethylamine side chain provides a versatile template for designing potent and selective modulators of various biological targets. The specific ortho-chloro and ortho-fluoro substitution pattern imparts distinct conformational and electronic properties, influencing how these molecules interact with protein active sites. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of derivatives based on this promising scaffold, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine derivatives is typically achieved through a convergent strategy, primarily relying on the Williamson ether synthesis. This classical yet robust method allows for the facile construction of the core phenoxy-ethanamine linkage.

Generalized Synthetic Route

The most common pathway involves the nucleophilic substitution of a suitable leaving group on a protected 2-aminoethanol derivative by the phenoxide of 2-chloro-6-fluorophenol. The choice of protecting group for the amine is critical to prevent side reactions and is typically an acid-labile group like tert-butoxycarbonyl (Boc) or a base-labile group depending on the overall synthetic scheme.

// Nodes A [label="2-Chloro-6-fluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protected 2-Aminoethanol Derivative\n(e.g., N-Boc-ethanolamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate Protected Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Final Amine Derivative\n(as HCl or free base)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout sub_A [label="Base (e.g., K₂CO₃, NaH)\nSolvent (e.g., DMF, Acetonitrile)", shape=plaintext, fontcolor="#5F6368"]; sub_C [label="Deprotection\n(e.g., TFA, HCl in Dioxane)", shape=plaintext, fontcolor="#5F6368"];

// Edges A -> C [label="Williamson Ether Synthesis", color="#4285F4", fontcolor="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="Protecting Group Cleavage", color="#34A853", fontcolor="#34A853"]; sub_A -> A [style=invis]; sub_C -> C [style=invis];

// Rank alignment {rank=same; A; B;} {rank=same; C;} {rank=same; D;} }

Caption: Generalized workflow for the synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Thiazolidinone Derivative

This protocol is adapted from methodologies used for synthesizing structurally related phenoxy derivatives that have shown biological activity, such as acetylcholinesterase inhibitors.[1] The causality behind these choices lies in ensuring complete deprotonation of the phenol for efficient etherification and using a one-pot method for cyclization to improve overall yield and reduce purification steps.

Step 1: Williamson Ether Synthesis

-

To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature. The use of a polar aprotic solvent like DMF facilitates the solubility of the reagents and promotes the SN2 reaction, while K₂CO₃ is a sufficiently strong base to deprotonate the phenol.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq). The phthalimide group serves as a robust protecting group for the primary amine.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool the mixture, pour it into ice water, and extract with ethyl acetate. The aqueous workup removes DMF and inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the phthalimide-protected intermediate.

Step 2: Deprotection to Primary Amine

-

Dissolve the intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (4.0 eq) and reflux the mixture for 4 hours. Hydrazine cleaves the phthalimide group to form the free amine and a stable phthalhydrazide precipitate.

-

Cool to room temperature, filter off the precipitate, and concentrate the filtrate to obtain the crude 2-(2-chloro-6-fluorophenoxy)ethan-1-amine.

Step 3: One-Pot Synthesis of a Thiazolidinone Derivative[1]

-

Dissolve the crude amine from Step 2 (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in toluene.

-

Add a catalytic amount of glacial acetic acid and reflux for 4 hours with a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate.

-

Cool the mixture slightly and add mercaptoacetic acid (1.2 eq).

-

Reflux for an additional 3-5 hours. The thiol group of mercaptoacetic acid attacks the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring.

-

After cooling, wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acids, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Part 2: Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of these derivatives. Modifications to three key regions of the scaffold—the aromatic ring, the ethylamine linker, and the terminal amine—have profound effects on potency, selectivity, and pharmacokinetic properties.[2]

// Main structure image node

main_node [label=<

// Annotation nodes A [label="Region A: Aromatic Ring\n- Halogen position/identity is critical.\n- Ortho-substituents influence conformation.\n- Determines π-π and hydrophobic interactions.", fontcolor="#202124"]; B [label="Region B: Linker\n- Ether oxygen is a key H-bond acceptor.\n- Length and flexibility impact binding orientation.", fontcolor="#202124"]; C [label="Region C: Terminal Amine\n- Primary amine can be a key interaction point.\n- Derivatization (e.g., to amides, tertiary amines)\n modulates basicity, polarity, and target engagement.", fontcolor="#202124"];

// Invisible nodes for positioning arrows pos_A [pos="1.5,1.8!", shape=point]; pos_B [pos="3.5,1.2!", shape=point]; pos_C [pos="5.5,1.8!", shape=point];

// Edges from invisible nodes to annotation nodes pos_A -> A [minlen=1]; pos_B -> B [minlen=1]; pos_C -> C [minlen=1]; }

Caption: Key regions of the 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine scaffold for SAR studies.

Aromatic Ring Substitutions

The nature and position of substituents on the phenyl ring are primary determinants of activity.[2]

-

Halogenation: The ortho-chloro and ortho-fluoro groups are crucial. The chloro group often engages in specific halogen bonding or hydrophobic interactions within a binding pocket, while the fluorine can act as a weak hydrogen bond acceptor. In studies of related compounds targeting acetylcholinesterase, an ortho-chlorinated aromatic ring was found to be a key feature for potent activity.[1]

-

Additional Substituents: Adding other groups can modulate electronic properties and steric bulk. For instance, adding a para-fluoro or para-chloro group to an existing ortho-chloro derivative has been shown to maintain or slightly decrease inhibitory potency against certain enzymes, indicating a sensitive steric and electronic balance.[1]

Linker and Amine Modifications

-

Amine Group: The basicity of the terminal amine, dictated by its substitution, is vital for many biological targets. For G protein-coupled receptors (GPCRs) and certain enzymes, a protonated amine forms a critical salt bridge with an acidic residue (e.g., Asp, Glu) in the active site.[1] Conversion of the primary amine into secondary or tertiary amines, or into neutral moieties like amides or sulfonamides, can drastically alter target affinity and selectivity.[3]

-

Ethylamine Chain: The two-carbon linker provides optimal spacing for many targets. Lengthening or shortening this chain often leads to a decrease in activity by misaligning the key pharmacophoric elements—the aromatic ring and the amine group.

| Modification | Region | General Effect on Activity | Rationale / Example |

| Ortho-Chloro Group | Aromatic Ring | Often essential for high potency | Provides key hydrophobic and potential halogen bonding interactions in enzyme active sites like acetylcholinesterase.[1] |

| Para-Fluoro/Chloro | Aromatic Ring | Variable; can maintain or slightly reduce activity | Modifies electronics and sterics; often less impactful than ortho substitution.[1] |

| Primary to Tertiary Amine | Terminal Amine | Can increase potency | Increases basicity and can introduce new hydrophobic interactions. A terminal dimethylamine is often favorable.[1] |

| Amine to Amide | Terminal Amine | Generally reduces activity at targets requiring a basic amine | Removes the positive charge necessary for ionic interactions. |

| Chain Lengthening | Linker | Typically decreases potency | Disrupts optimal positioning of terminal groups within the target's binding site. |

Part 3: Pharmacological Profile and Therapeutic Applications

Derivatives of this scaffold have been explored for a range of therapeutic applications, primarily centered on neurological and inflammatory disorders.

Acetylcholinesterase (AChE) Inhibition

A significant area of investigation for related phenoxy derivatives is the inhibition of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine.[1] Inhibitors of AChE are cornerstone therapies for Alzheimer's disease.

-

Mechanism of Action: These compounds act as competitive inhibitors, binding to the active site of AChE. The protonated terminal amine often interacts with a key tryptophan residue (Trp86 in human AChE), while the substituted phenyl ring occupies the acyl-binding pocket, engaging in stacking interactions with tyrosine and phenylalanine residues.[1]

// Nodes Inhibitor [label="Phenoxyethanamine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; AChE [label="AChE Active Site\n(Trp, Tyr residues)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed, filled"]; Hydrolysis [label="ACh Hydrolysis Blocked", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synapse [label="Increased ACh in Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuron [label="Enhanced Cholinergic\nNeurotransmission", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inhibitor -> AChE [label="Binds Reversibly", color="#202124"]; AChE -> Hydrolysis [label="Prevents", color="#EA4335", style="bold"]; ACh -> AChE [style=dashed, color="#5F6368", label="Cannot Bind"]; Hydrolysis -> Synapse [label="Leads to", color="#202124"]; Synapse -> Neuron [label="Results in", color="#202124"]; }

Caption: Mechanism of action for AChE inhibition by phenoxyethanamine derivatives.

Anti-Inflammatory and Neuroprotective Effects

The phenoxy moiety is present in compounds investigated for anti-inflammatory properties.[3][4] Some derivatives have shown the ability to suppress inflammatory pathways, such as those mediated by cyclooxygenase-2 (COX-2) or tumor necrosis factor-alpha (TNF-α).[4][5]

-

Potential Applications: This activity suggests potential use in neurodegenerative diseases where neuroinflammation is a key pathological component, such as Parkinson's disease and Alzheimer's disease.[5] For example, novel pyrrole derivatives have demonstrated neuroprotective effects against oxidative stress in cellular models of Parkinson's disease by modulating the COX-2/PGE2 pathway.[5]

| Compound Class | Target/Activity | IC₅₀ / Potency | Therapeutic Area | Reference |

| Thiazolidinones with ortho-chloro phenyl | Acetylcholinesterase (AChE) | 53 µM (for G122S mutant) | Alzheimer's, Pest Control | [1] |

| Benzofuranones | Cytotoxic Activity (A549, MCF-7 cells) | CTC₅₀ = 82-119 µM | Oncology | [6] |

| Pyrrole Derivatives | Neuroprotection (anti-apoptosis) | Effective at 0.5 µM | Parkinson's Disease | [5] |

| Benzofuran-3(2H)-ones | Anti-inflammatory (TNF-α inhibition) | >70% inhibition | Inflammatory Bowel Disease | [4] |

Conclusion and Future Perspectives

The 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine scaffold is a highly tractable and versatile starting point for the design of novel therapeutic agents. The synthetic accessibility and well-defined structure-activity relationships make it an attractive core for medicinal chemists. Current research highlights its potential primarily in the fields of neurodegenerative disorders and inflammatory diseases.

Future research should focus on:

-

Selectivity Profiling: Thoroughly screening optimized leads against a panel of related enzymes and receptors to ensure target selectivity and minimize off-target effects.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and brain penetration, which is particularly critical for CNS targets.

-

Exploration of New Targets: Leveraging the scaffold's chemical features to explore its potential against other target classes, such as ion channels or kinases, where similar pharmacophoric elements are recognized.

By integrating rational design with robust synthetic chemistry and comprehensive biological evaluation, derivatives of this scaffold hold significant promise for addressing unmet medical needs.

References

- Vidal-Albalat, A., et al. (n.d.). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. PMC.

- Kumar, A. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Santa Cruz Biotechnology. (n.d.). 2-(2-chloro-6-fluorophenyl)ethanamine. SCBT.

- BenchChem. (2025). Structure-Activity Relationship of 2-Amino-1-(4-chloro-2,5-dimethoxyphenyl)ethan-1-one (2C-C) and its Analogs: A Technical Guide. Benchchem.

- Hrytsenko, I. S., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.

- Javid, H., et al. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC.

- Kazui, Y., et al. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. PubMed.

- Lee, J. Y., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed.

Sources

- 1. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine for Research and Drug Development

Abstract

This application note provides a detailed, field-proven protocol for the laboratory synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route is designed for reliability and scalability, employing a Williamson ether synthesis followed by an efficient Boc-deprotection. This guide emphasizes the causality behind experimental choices, self-validating quality control checkpoints, and comprehensive safety procedures to ensure both a high-quality product and operator safety.

Introduction and Synthetic Strategy

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a substituted phenoxyethanamine derivative. The unique substitution pattern on the aromatic ring, featuring both a chloro and a fluoro group, makes it an attractive intermediate for the development of novel pharmaceutical agents and functional materials. The protocol detailed herein follows a robust and widely adopted synthetic logic designed to circumvent the common pitfalls of amine synthesis, such as over-alkylation.

Our strategy is a two-step process:

-

Step 1: Williamson Ether Synthesis. This classic SN2 reaction forms the core ether linkage.[1][2] We react the nucleophilic phenoxide, generated in situ from 2-chloro-6-fluorophenol and a suitable base, with an electrophilic N-protected aminoethyl halide. For this protocol, we have selected tert-butyl (2-bromoethyl)carbamate (N-Boc-2-bromoethylamine) as the alkylating agent. The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the basic conditions of the ether synthesis and its clean, high-yield removal under acidic conditions.[3]

-

Step 2: Boc-Deprotection. The intermediate, tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate, is treated with a strong acid, typically trifluoroacetic acid (TFA), to efficiently cleave the Boc group and liberate the desired primary amine.[1][4]

This approach ensures a clean conversion and simplifies purification, making it suitable for both small-scale research and larger-scale production.

Figure 1: Overall workflow for the synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent/Solvent | Supplier | CAS No. | Purity | Notes |

| 2-Chloro-6-fluorophenol | Sigma-Aldrich | 2040-90-6 | ≥98% | Corrosive, handle with care.[5][6] |

| tert-Butyl (2-bromoethyl)carbamate | Apollo Scientific | 39684-80-5 | >97% | Irritant.[7] |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | ≥99%, anhydrous | Finely powdered for best results. |

| Acetonitrile (MeCN) | Sigma-Aldrich | 75-05-8 | Anhydrous, ≥99.8% | Use dry solvent for optimal reaction. |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 76-05-1 | ≥99% | Highly corrosive, use in fume hood.[3] |

| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | Anhydrous, ≥99.8% | Use dry solvent. |

| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | ACS Grade | For extraction and chromatography. |

| Hexanes | VWR | 110-54-3 | ACS Grade | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | 144-55-8 | Saturated solution | For aqueous work-up. |

| Brine | - | - | Saturated NaCl(aq) | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | Granular | For drying organic layers. |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Flash chromatography setup (silica gel, column)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

pH paper or pH meter

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate

This step involves the SN2 reaction between the phenoxide of 2-chloro-6-fluorophenol and N-Boc-2-bromoethylamine.[8] Acetonitrile is chosen as the solvent due to its polar aprotic nature, which accelerates SN2 reactions.[2] Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol (pKa ≈ 8.8) while being easy to handle and remove after the reaction.[8]

Figure 2: Mechanism of the Williamson Ether Synthesis step.

Protocol:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluorophenol (5.0 g, 34.1 mmol, 1.0 eq.).

-

Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (7.07 g, 51.2 mmol, 1.5 eq.) and anhydrous acetonitrile (100 mL).

-

Formation of Phenoxide: Stir the suspension at room temperature for 15 minutes. The formation of the potassium phenoxide salt should be evident.

-

Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (8.38 g, 37.5 mmol, 1.1 eq.) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting phenol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with ethyl acetate (2 x 20 mL).

-

Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the product and remove the solvent under reduced pressure to yield tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate as a colorless oil or white solid.

Step 2: Boc-Deprotection to Yield 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

The Boc group is efficiently removed under strong acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent for this transformation.[3][9] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.[4]

Protocol:

-

Setup: Dissolve the purified tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate (from Step 1, e.g., ~30 mmol) in dichloromethane (DCM, 60 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0°C).

-

Addition of Acid: Slowly add trifluoroacetic acid (TFA, 30 mL) to the stirring solution. Caution: This addition can be exothermic.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2 x 30 mL) can aid in the removal of residual TFA.[1]

-

Dissolve the resulting residue in deionized water (50 mL) and cool in an ice bath.

-

Carefully basify the aqueous solution to pH >10 by the slow addition of 6 M NaOH(aq).

-

Transfer the mixture to a separatory funnel and extract the free amine with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine. The product is typically an oil.

-

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Results for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine |

| ¹H NMR | Predicted (CDCl₃, 400 MHz): δ ~7.1-7.3 (m, 1H, Ar-H), ~6.9-7.1 (m, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.10 (t, 2H, -CH₂NH₂), 1.5-2.0 (br s, 2H, -NH₂). Chemical shifts are estimations based on similar structures.[10] |

| ¹³C NMR | Predicted (CDCl₃, 101 MHz): Aromatic carbons in the range δ 110-160, with characteristic C-F and C-Cl couplings. Aliphatic carbons: δ ~68 (-OCH₂-), ~41 (-CH₂NH₂).[11][12] |

| Mass Spec (ESI+) | Calculated for C₈H₉ClFN [M+H]⁺: 190.0435. Found: 190.04XX. |

| Appearance | Colorless to pale yellow oil. |

| Purity (LC-MS/GC-MS) | ≥95% |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Chloro-6-fluorophenol: Corrosive and causes severe skin burns and eye damage.[5][6] Avoid inhalation and contact with skin and eyes.

-

tert-Butyl (2-bromoethyl)carbamate: Harmful if swallowed and causes skin and eye irritation.[7]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Reacts violently with bases. Handle with extreme care.[3]

-

Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation of vapors.

Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations.

References

- Fisher Scientific. Safety Data Sheet for 2-Chloro-6-fluorophenol. (2025).

- Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025).

- XiXisys. GHS SDS for 2-Chloro-6-fluorophenol. (n.d.).

- Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.).

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. (n.d.). [Link]

- ScienceOpen.

- Cambridge University Press. Williamson Ether Synthesis. (n.d.).

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

-

Williamson Ether Synthesis. (n.d.). [Link]

- Thermo Fisher Scientific.

- Williamson Ether Synthesis Experiment. (n.d.).

- Fisher Scientific. Safety Data Sheet for 2-Bromoethylamine hydrobromide. (2012).

- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.).

- Sigma-Aldrich. Safety Data Sheet for 2-Bromoethylamine hydrobromide. (2025).

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

- Edubirdie. Williamson Ether Synthesis Lab Report. (2021).

-

Common Organic Chemistry. Boc Deprotection - TFA. (n.d.). [Link]

- Pittelkow, M. et al.

- Sigma-Aldrich.

- Santa Cruz Biotechnology.

-

PubChem. 2-Phenoxyethanamine. (n.d.). [Link]

- Organic Syntheses. Carbamic acid, tert-butyl ester. (n.d.).

- Fisher Scientific. Safety Data Sheet for 2-(BOC-amino)ethyl bromide. (n.d.).

-

PubChem. tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate. (n.d.). [Link]

- Zhao, B. et al. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.

- ChemicalBook. 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride NMR. (n.d.).

- ChemicalBook. Tert-butyl (2-((4-(trifluoroMethoxy)benzyl)aMino)ethyl)

- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. (n.d.).

- Corrêa, R. et al. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology. (2017).

- ChemConnections. 13C NMR Spectroscopy. (n.d.).

- ResearchGate. Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs. (2019).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rdworldonline.com [rdworldonline.com]

- 5. fishersci.com [fishersci.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2040-90-6 Name: 2-Chloro-6-fluorophenol [xixisys.com]

- 7. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. rsc.org [rsc.org]

- 11. scienceopen.com [scienceopen.com]

- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Note: A Scalable and Efficient Two-Step Synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Hydrochloride

Introduction

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutically active compounds and novel chemical entities. The unique substitution pattern on the aromatic ring, featuring both a chlorine and a fluorine atom, imparts specific physicochemical properties that are of great interest in drug discovery and materials science. This application note provides a detailed, scalable, and robust two-step protocol for the preparation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine hydrochloride, designed for researchers, scientists, and professionals in drug development and process chemistry.

The synthetic strategy is rooted in two of the most reliable and well-established reactions in organic chemistry: the Williamson ether synthesis and the Gabriel synthesis of primary amines. This combination ensures high yields, operational simplicity, and scalability, making it suitable for both laboratory-scale research and larger-scale production.

Synthetic Strategy Overview

The overall synthesis is a two-step process commencing with commercially available 2-chloro-6-fluorophenol. The first step involves a Williamson ether synthesis to introduce the two-carbon side chain, followed by a Gabriel synthesis to install the primary amine functionality. The final step is the formation of the hydrochloride salt.

The key transformations are:

-

Williamson Ether Synthesis: Reaction of 2-chloro-6-fluorophenol with a suitable two-carbon electrophile to form the corresponding ether intermediate.

-

Gabriel Synthesis: Conversion of the ether intermediate to the primary amine via N-alkylation of potassium phthalimide followed by hydrazinolysis.

-

Salt Formation: Treatment of the free amine with hydrochloric acid to yield the target hydrochloride salt.

This approach is advantageous as it avoids the direct use of hazardous and volatile reagents like 2-chloroethylamine, and the Gabriel synthesis provides a clean route to the primary amine, minimizing the formation of over-alkylated byproducts.[1][2][3]

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part 1: Synthesis of 2-(2-(2-Chloro-6-fluorophenoxy)ethyl)isoindoline-1,3-dione (Intermediate Ether)

This step employs the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[4][5] The reaction proceeds via an SN2 mechanism, and therefore, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions.[4][6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluorophenol | 146.55 | 10.0 g | 0.068 |

| 2-Bromoethylphthalimide | 254.07 | 18.2 g | 0.071 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 14.1 g | 0.102 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluorophenol (10.0 g, 0.068 mol) and dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Add potassium carbonate (14.1 g, 0.102 mol) to the solution. The suspension will become cloudy.

-

Add 2-bromoethylphthalimide (18.2 g, 0.071 mol) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of water to remove DMF and inorganic salts.

-

Dry the solid product under vacuum at 50-60 °C to a constant weight. The product, 2-(2-(2-chloro-6-fluorophenoxy)ethyl)isoindoline-1,3-dione, is obtained as a white to off-white solid.

Part 2: Synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine (Free Base)

The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides, utilizing a phthalimide group as a protected form of ammonia to prevent over-alkylation.[1][2][3] The Ing-Manske procedure, which uses hydrazine hydrate for the cleavage of the phthalimide, is employed here due to its mild and neutral reaction conditions.[8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Intermediate Ether | 319.72 | 15.0 g | 0.047 |

| Hydrazine Hydrate (64%) | 50.06 | 4.4 mL | 0.094 |

| Ethanol (95%) | 46.07 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the intermediate ether (15.0 g, 0.047 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (4.4 mL, 0.094 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free amine as an oil or a low-melting solid.

Part 3: Preparation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Hydrochloride (Target Salt)

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Free Amine | 189.61 | ~8.9 g | ~0.047 |

| Diethyl Ether | 74.12 | 100 mL | - |

| Hydrochloric Acid (2M in Diethyl Ether) | 36.46 | q.s. | - |

Procedure:

-

Dissolve the crude free amine in diethyl ether (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.

-

Stir the resulting suspension in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether.

-

Dry the product under vacuum to afford 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine hydrochloride as a white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determine the melting point of the crystalline solid.

-

¹H NMR and ¹³C NMR: Confirm the structure of the compound.

-

Mass Spectrometry: Determine the molecular weight of the compound.

-

Purity (HPLC): Assess the purity of the final product.

Safety Precautions

-

2-Chloro-6-fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Bromoethylphthalimide: Lachrymator. Use in a well-ventilated fume hood.

-

Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.

-

Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Caption: Simplified representation of the key reaction mechanisms.

Conclusion

This application note details a scalable and efficient two-step synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine hydrochloride. The methodology relies on the robust and well-understood Williamson ether synthesis and Gabriel synthesis, ensuring high yields and purity. The provided protocol is detailed and can be readily implemented in a standard organic synthesis laboratory.

References

- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents.

- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. (n.d.). Google Patents.

-

Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]

-

Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Rank the following halides in order of their reactivity in Williamson synthesis. (n.d.). Vaia. Retrieved from [Link]

-

The Gabriel Synthesis. (2018, January 31). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry 211 Experiment 4. (2012, November 14). MiraCosta College. Retrieved from [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. vaia.com [vaia.com]

- 7. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

Technical Application Note: 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in Agrochemical Discovery

The following guide details the technical applications, synthetic utility, and experimental protocols for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in agrochemical research. This document is structured for discovery chemists and process development scientists.

Executive Summary

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine (hereafter CFPE-Amine ) is a specialized fluorinated building block used in the synthesis of next-generation herbicides and fungicides. Its core value lies in the 2-chloro-6-fluorophenoxy moiety, a "privileged substructure" in modern agrochemistry (e.g., related to the herbicide Halauxifen-methyl).